molecular formula C7H6F9I B3067267 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane CAS No. 89889-25-8

1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane

Cat. No.: B3067267
CAS No.: 89889-25-8
M. Wt: 388.01 g/mol
InChI Key: IDSZRNIXPFFLFW-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane is a fluorinated organic compound with the molecular formula C7H2F9I. This compound is characterized by the presence of multiple fluorine atoms and an iodine atom, making it a perfluorinated iodide. It is known for its unique chemical properties, which include high thermal stability and resistance to chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane typically involves the iodination of a perfluorinated precursor. One common method is the reaction of a perfluoroalkyl iodide with a suitable fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or alkoxides.

    Reduction Reactions: The compound can be reduced to form perfluorinated alkanes.

    Oxidation Reactions: Under specific conditions, the compound can be oxidized to form perfluorinated carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) are employed.

Major Products Formed

    Substitution Reactions: Perfluorinated alkyl halides or ethers.

    Reduction Reactions: Perfluorinated alkanes.

    Oxidation Reactions: Perfluorinated carboxylic acids.

Scientific Research Applications

1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other fluorinated compounds and in various organic transformations.

    Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane involves its interaction with molecular targets through its highly electronegative fluorine atoms and reactive iodine atom. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved often include nucleophilic substitution and radical-mediated processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane
  • 1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane
  • Perfluorohexyl iodide

Uniqueness

1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane is unique due to its specific chain length and the presence of an iodine atom, which imparts distinct reactivity compared to other perfluorinated compounds. Its high degree of fluorination also contributes to its exceptional chemical stability and resistance to degradation.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoro-6-iodoheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F9I/c1-3(17)2-4(8,9)5(10,11)6(12,13)7(14,15)16/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSZRNIXPFFLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601809
Record name 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89889-25-8
Record name 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane
Reactant of Route 2
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane
Reactant of Route 3
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane
Reactant of Route 4
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane
Reactant of Route 5
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane
Reactant of Route 6
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane

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